Nullscript Lacks Histone Hyperacetylation Activity Unlike Scriptaid
In a direct head-to-head comparison, Nullscript does not induce accumulation of acetylated histones H3 and H4, whereas Scriptaid causes a significant increase. This was demonstrated in A549 lung adenocarcinoma cells using chromatin immunoprecipitation (ChIP) assays [1].
| Evidence Dimension | Histone H3 and H4 acetylation |
|---|---|
| Target Compound Data | No significant accumulation of acetylated histones H3 and H4 |
| Comparator Or Baseline | Scriptaid (representative HDAC inhibitor): significant accumulation of acetylated histones H3 and H4 |
| Quantified Difference | Nullscript shows no detectable activity; Scriptaid induces a statistically significant increase (p < 0.05) |
| Conditions | A549 human lung adenocarcinoma cells, ChIP assay for 15-PGDH promoter |
Why This Matters
This confirms Nullscript's essential role as a true negative control, allowing researchers to definitively attribute observed epigenetic changes to Scriptaid's HDAC inhibition.
- [1] Tong, M., et al. Histone deacetylase inhibitors and transforming growth factor-beta induce 15-hydroxyprostaglandin dehydrogenase expression in human lung adenocarcinoma cells. Biochem Pharmacol. 2006;72(6):701-9. View Source
